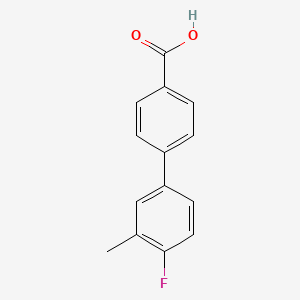

4-(4-Fluoro-3-methylphenyl)benzoic acid

Descripción

General Context of Biphenyl (B1667301) Derivatives in Organic and Materials Chemistry

Biphenyl derivatives, characterized by two connected phenyl rings, are a cornerstone in modern organic and materials chemistry. rsc.org This structural motif provides a rigid yet conformationally flexible backbone, which is foundational to the design of functional molecules. In materials science, the biphenyl unit is integral to the development of liquid crystals, with its elongated structure facilitating the formation of mesophases. tandfonline.commdpi.comtandfonline.com These compounds are crucial for display technologies. google.comnih.gov Furthermore, the thermal stability of the biphenyl scaffold makes it a valuable component in the synthesis of high-performance polymers and heat-resistant materials. tandfonline.comchemimpex.com

In the realm of medicinal chemistry and pharmacology, the biphenyl moiety is a recognized pharmacophore present in numerous therapeutic agents. arabjchem.orgresearchgate.net Its derivatives have been investigated for a wide range of biological activities, including as anticancer ajgreenchem.comacs.org, anti-inflammatory nih.gov, and antifungal agents. jocpr.com The ability to readily functionalize the biphenyl structure through reactions like halogenation, amination, and alkylation allows for the fine-tuning of a compound's pharmacological profile. arabjchem.org The synthesis of these derivatives is often achieved through powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, which efficiently creates the central carbon-carbon bond between the two aromatic rings. researchgate.netresearchgate.net

Significance of Fluorine and Methyl Substituents in Aromatic Systems

The introduction of fluorine and methyl groups onto aromatic rings is a widely employed strategy in chemical synthesis to modulate the properties of a molecule.

Fluorine , being the most electronegative element, imparts significant changes to a molecule's electronic properties. numberanalytics.com Its strong inductive effect can alter the acidity and basicity of nearby functional groups, which can, in turn, influence a molecule's bioavailability and membrane permeability. nih.govacs.org In materials science, fluorinated aromatics are known for their high thermal and chemical stability, making them suitable for use in polymers and liquid crystals. nih.govnih.gov The substitution of hydrogen with fluorine can also enhance binding affinity to target proteins in medicinal chemistry without significantly increasing the molecule's size. acs.org

The methyl group , on the other hand, is an electron-donating group through inductive effects and hyperconjugation. quora.comstackexchange.com This property increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution, primarily at the ortho and para positions. stackexchange.comyoutube.com The presence of methyl groups can also be critical in directing the assembly of molecules and can reduce the energy required for certain chemical reactions. acs.org

Positioning of 4-(4-Fluoro-3-methylphenyl)benzoic acid within Contemporary Chemical Studies

While the specific compound This compound is recognized as a chemical entity, as evidenced by its listing as a (now discontinued) product from some chemical suppliers, it is not the subject of extensive, dedicated research in publicly available scientific literature. Its potential significance, therefore, must be inferred from the well-established roles of its constituent parts: the biphenyl carboxylic acid core and the specific substitution pattern.

The structure suggests its utility as a bespoke building block in organic synthesis. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, such as amidation or esterification, to create more complex molecules. The fluorinated and methylated phenyl ring introduces specific steric and electronic properties that could be exploited in the design of new materials or potential therapeutic agents. For instance, the combination of these substituents could be used to fine-tune the properties of liquid crystals or to explore structure-activity relationships in a drug discovery program.

The synthesis of this compound would likely proceed via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a derivative of 4-bromobenzoic acid and (4-fluoro-3-methylphenyl)boronic acid. The availability of these precursors makes its synthesis accessible for research purposes.

While direct research on this compound is limited, its structural motifs are present in compounds studied for various applications, underscoring the potential of this class of molecules in chemical research.

Overview of Research Trajectories for Aryl Carboxylic Acid Scaffolds

Aryl carboxylic acids are a class of organic compounds of immense importance and are at the forefront of several research trajectories. princeton.edu They are fundamental building blocks in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and polymers. chemimpex.comarabjchem.org

Current research is heavily focused on developing novel and more efficient methods for the synthesis and functionalization of aryl carboxylic acids. This includes the use of metallaphotoredox catalysis to enable transformations that were previously challenging, allowing for the direct use of the carboxylic acid group as a versatile functional handle. princeton.edu These methods are often more sustainable and allow for late-stage functionalization, which is particularly valuable in drug discovery for rapidly generating libraries of related compounds.

In materials science, research is directed towards incorporating aryl carboxylic acids into metal-organic frameworks (MOFs) and novel polymers. The rigid nature of the aromatic ring and the coordinating ability of the carboxylic acid group are key to constructing robust and porous materials with applications in gas storage, separation, and catalysis.

In medicinal chemistry, aryl carboxylic acids continue to be a key structural element in the design of new drugs. Research is ongoing to explore their potential in inhibiting various enzymes and their use as scaffolds for developing new anticancer, anti-inflammatory, and antimicrobial agents. ajgreenchem.comnih.govresearchgate.net The ability to modify the aromatic ring with various substituents allows for precise control over the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. arabjchem.org

Interactive Data Tables

Table 1: Physicochemical Properties of Related Benzoic Acid Derivative Note: Data for the specific compound this compound is not available. The table below lists properties for a key precursor.

| Property | Value for 4-Fluoro-3-methylbenzoic acid |

|---|---|

| CAS Number | 403-15-6 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Melting Point | 164-168 °C |

| Appearance | Not Available |

Table 2: Effects of Substituents on Aromatic Rings

| Substituent | Electronic Effect | Directing Effect (for Electrophilic Aromatic Substitution) |

|---|---|---|

| -F (Fluoro) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Ortho, Para-directing (Deactivating) |

| -CH₃ (Methyl) | Electron-donating (Inductive & Hyperconjugation) | Ortho, Para-directing (Activating) |

| -COOH (Carboxyl) | Electron-withdrawing (Inductive & Resonance) | Meta-directing (Deactivating) |

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-fluoro-3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-8-12(6-7-13(9)15)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCGFUUYMSWCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680141 | |

| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885964-08-9 | |

| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4 4 Fluoro 3 Methylphenyl Benzoic Acid

Retrosynthetic Analysis for the Biphenyl (B1667301) Linkage

A retrosynthetic analysis of 4-(4-fluoro-3-methylphenyl)benzoic acid reveals several strategic disconnections for forming the pivotal biphenyl linkage. The most common approach involves disconnecting the bond between the two aromatic rings, leading to two key synthons: a 4-halobenzoic acid derivative (or its synthetic equivalent) and a (4-fluoro-3-methylphenyl)metallic or boronic acid species. researchgate.net This strategy forms the basis for the widely used cross-coupling reactions. Alternative retrosynthetic pathways might consider the formation of one of the aromatic rings onto a pre-existing biphenyl core, though this is generally less common.

Cross-Coupling Reactions for Diarylation

Cross-coupling reactions are a cornerstone in the synthesis of biphenyl derivatives, offering a powerful and versatile method for constructing the C-C bond between two aryl groups. nih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is arguably the most prevalent method for synthesizing this compound and its analogs. ajgreenchem.comajgreenchem.com This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an arylboronic acid in the presence of a base. rsc.org For the synthesis of the target molecule, this would involve the reaction of a 4-halobenzoic acid (e.g., 4-bromobenzoic acid) with (4-fluoro-3-methylphenyl)boronic acid.

Key components and conditions for a successful Suzuki-Miyaura coupling include:

Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be employed, often in conjunction with phosphine (B1218219) ligands that enhance catalytic activity and stability. acs.org

Base: A base, such as potassium carbonate or cesium fluoride, is essential for the activation of the boronic acid. researchgate.netelsevierpure.com

Solvent: The reaction is often carried out in a mixture of an organic solvent (like toluene (B28343) or dioxane) and water. ajgreenchem.com

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. nih.gov

Alternative Metal-Catalyzed Coupling Strategies

While the Suzuki-Miyaura coupling is highly effective, other metal-catalyzed reactions provide alternative routes to this compound.

Stille Coupling: This reaction utilizes an organotin reagent in place of a boronic acid. wikipedia.org The synthesis would involve coupling a 4-halobenzoic acid derivative with a (4-fluoro-3-methylphenyl)stannane, catalyzed by a palladium complex. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Negishi Coupling: The Negishi coupling employs an organozinc reagent, which is coupled with an aryl halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. youtube.com The synthesis of the target molecule would proceed via the reaction of a 4-halobenzoic acid with a (4-fluoro-3-methylphenyl)zinc halide. wikipedia.org

Buchwald-Hartwig Amination: Although primarily a method for forming carbon-nitrogen bonds, the principles of palladium-catalyzed cross-coupling are central to this reaction class. wikipedia.orgopenochem.org While not directly applicable to the synthesis of the biphenyl core of this compound, the extensive development of ligands and catalytic systems for Buchwald-Hartwig amination has significantly contributed to the broader field of cross-coupling chemistry, including the reactions mentioned above. acs.orglibretexts.org

Directed ortho-Metalation and Related Aryne Chemistry Approaches

Directed ortho-metalation (DoM) offers a regioselective strategy for the functionalization of aromatic rings. organic-chemistry.orgwikipedia.org In this approach, a directing group on an aromatic ring directs the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophile. For the synthesis of this compound, one could envision a scenario where a protected benzoic acid derivative undergoes DoM, followed by coupling with a suitable electrophile derived from 1-fluoro-2-methylbenzene. However, combining DoM with cross-coupling strategies is often more practical. nih.gov For instance, an ortho-lithiated benzoic acid derivative could be converted to a boronic acid or zinc reagent in situ and then subjected to a palladium-catalyzed cross-coupling reaction. acs.orgresearchgate.net

Aryne chemistry, involving the generation of highly reactive aryne intermediates, presents another potential, albeit less common, synthetic route. The reaction of an aryne generated from a benzoic acid derivative with a suitable diene, followed by aromatization, could theoretically lead to the biphenyl scaffold.

Friedel-Crafts Acylation Followed by Functional Group Transformations

The Friedel-Crafts acylation provides a classical approach to forming carbon-carbon bonds with aromatic rings. elsevierpure.com In the context of synthesizing this compound, a plausible route could involve the Friedel-Crafts acylation of 3-fluorotoluene (B1676563) with a benzoyl chloride derivative bearing a group that can be later converted to a carboxylic acid. google.com For example, acylation with 4-chlorobenzoyl chloride would yield a benzophenone (B1666685) intermediate. Subsequent functional group transformations, such as the conversion of the chloro group to a cyano group followed by hydrolysis, would furnish the desired benzoic acid. It is important to note that Friedel-Crafts reactions can sometimes suffer from issues with regioselectivity and may require harsh conditions with Lewis acid catalysts like aluminum chloride. chegg.comberkeley.edu

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in the design of synthetic routes for fine chemicals and pharmaceuticals. inovatus.es For the synthesis of this compound, several strategies can be employed to enhance the environmental sustainability of the process.

Catalyst Selection and Recyclability

Palladium Catalysts:

The catalytic cycle of a Suzuki coupling involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium sources can be utilized, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), often in combination with phosphine ligands that stabilize the palladium center and facilitate the catalytic cycle. nih.gov For industrial applications, achieving high turnover numbers (TON) and turnover frequencies (TOF) is crucial for cost-effectiveness.

Research has demonstrated the efficacy of various palladium catalyst systems for coupling aryl halides with arylboronic acids. For instance, a system of Pd₂(dba)₃ with the bulky, electron-rich phosphine ligand P(t-Bu)₃ has been shown to be effective for a wide range of aryl halides, including chlorides, at room temperature. nih.gov Another effective system for aryl triflates is Pd(OAc)₂ with PCy₃. nih.gov

Catalyst Recyclability:

A significant focus in green chemistry is the development of recyclable catalytic systems to minimize waste and reduce costs associated with precious metal catalysts. Heterogeneous catalysts, where the palladium is supported on a solid matrix, are a primary approach to achieving recyclability.

One successful approach involves the use of palladium on activated carbon (Pd/C). This has been used in the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, demonstrating its industrial viability. acs.org In this process, the Pd/C catalyst could be easily removed by filtration after the reaction, and the product was obtained with residual palladium levels below 6 ppm. acs.org

Other research has focused on supporting palladium nanoparticles on various materials. For example, palladium nanoparticles supported on a composite of Fe₃O₄ and graphene have been shown to be a highly active and reusable catalyst for Suzuki cross-coupling reactions. researchgate.net The magnetic nature of the Fe₃O₄ support allows for easy separation of the catalyst from the reaction mixture using an external magnet.

The table below summarizes different recyclable palladium catalyst systems used in Suzuki-Miyaura coupling reactions.

| Catalyst System | Support Material | Key Features | Recyclability | Reference |

| Pd/C | Activated Carbon | Industrially scalable, low Pd leaching | Recovered by filtration | acs.org |

| Pd-Fe₃O₄/Graphene | Graphene and Iron Oxide Nanoparticles | Magnetically separable, high activity | Reusable for multiple cycles | researchgate.net |

| PdCl₂(NH₂CH₂COOH)₂ | None (Homogeneous) | Water-soluble, air-stable | Not specified | ajgreenchem.com |

| Pd-PEPPSI-CMP | Conjugated Microporous Polymer | High efficiency for aryl chlorides | Recyclable | nih.gov |

Solvent Minimization and Alternative Media (e.g., aqueous, supercritical fluids)

Traditional Suzuki-Miyaura couplings often utilize organic solvents such as toluene, dioxane, or dimethylformamide (DMF). However, growing environmental concerns have driven research towards minimizing solvent use and employing greener alternatives.

Aqueous Media:

Water is an ideal solvent from a green chemistry perspective due to its low cost, non-flammability, and minimal environmental impact. The Suzuki-Miyaura reaction is particularly amenable to aqueous conditions because the inorganic bases and boronic acid byproducts are water-soluble, simplifying product purification.

Several protocols have been developed for conducting Suzuki couplings in water, often with the aid of water-soluble ligands or phase-transfer catalysts. For instance, a highly efficient method utilizes an in-situ generated catalyst from PdCl₂ and a cyclodextrin-based ligand in water, allowing for high yields with low catalyst loading. ajgreenchem.com Another approach employs a water-soluble fullerene-supported PdCl₂ nanocatalyst for the synthesis of biphenyl carboxylic acids at room temperature in water. researchgate.net

A study on the synthesis of a biphenyl carboxylic acid derivative on a large scale successfully used a 1:1 mixture of methanol (B129727) and water as the solvent system with a Pd/C catalyst. acs.org This demonstrates the feasibility of using aqueous solvent mixtures in industrial processes.

The table below presents examples of Suzuki-Miyaura couplings performed in aqueous media.

| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

| PdCl₂ | Cyclodextrin-based | K₃PO₄·7H₂O | Water | 90 °C | 80-100% | ajgreenchem.com |

| C₆₀-TEGs/PdCl₂ | Fullerene-supported | K₂CO₃ | Water | Room Temp. | >90% | researchgate.net |

| Pd/C | None | Na₂CO₃ | MeOH/H₂O (1:1) | Reflux | 93-96% | acs.org |

The use of aqueous media not only aligns with green chemistry principles but can also in some cases enhance reaction rates and simplify product isolation, as the desired biphenyl product often precipitates from the aqueous reaction mixture. orgsyn.org

Synthesis of Precursors and Intermediates (e.g., haloaryls, boronic acids)

The successful synthesis of this compound via Suzuki-Miyaura coupling relies on the availability of two key precursors: a haloaryl component and an arylboronic acid component. The logical disconnection points to either the coupling of 5-bromo-2-fluorotoluene (B1266182) with 4-carboxyphenylboronic acid or the coupling of a 4-bromo- or 4-iodobenzoic acid derivative with (4-fluoro-3-methylphenyl)boronic acid .

Synthesis of Haloaryls: 5-Bromo-2-fluorotoluene

5-Bromo-2-fluorotoluene is a commercially available compound that can also be synthesized through various laboratory methods. researchgate.netglobalscientificjournal.comnih.gov One common method for the bromination of fluorotoluene is electrophilic aromatic substitution. For instance, the bromination of 4-fluorotoluene (B1294773) with bromine in the presence of a Lewis acid catalyst can yield a mixture of isomers, including 2-bromo-4-fluorotoluene (B74383) and 3-bromo-4-fluorotoluene. prepchem.com

A procedure for the synthesis of 2-bromo-5-fluorotoluene (B1266450) involves the reaction of the corresponding arene with a brominating agent in a suitable solvent. prepchem.com Another method describes the bromination of 5-bromo-2-fluorotoluene itself using N-bromosuccinimide (NBS) to produce 5-bromo-2-fluorobenzyl bromide, which highlights the reactivity of the benzylic position. researchgate.net

Synthesis of Boronic Acids: 4-Carboxyphenylboronic acid

4-Carboxyphenylboronic acid is a widely used and commercially available reagent. researchgate.netresearchgate.net It can be prepared through several synthetic routes. One common laboratory preparation involves the oxidation of 4-tolylboronic acid. researchgate.net This method, however, is not always straightforward for all isomers, as the synthesis of 2-carboxyphenylboronic acid from 2-tolylboronic acid has been reported to be challenging. researchgate.net

An alternative and often high-yielding synthesis of p-carboxyphenylboronic acid is described in a patent, where (4-(diisopropylaminoethyl formyl) phenyl) boric acid is hydrolyzed using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. After acidification, the product precipitates and can be isolated in high yield. ajgreenchem.com

The table below outlines a typical synthesis for a carboxyphenylboronic acid precursor.

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

| (4-(diisopropylaminoethyl formyl) phenyl) boric acid | 1. LiOH2. HCl | THF/H₂O | p-Carboxyphenylboronic acid | 95-98% | ajgreenchem.com |

Spectroscopic Data for this compound Remains Elusive in Public Domain

Efforts to procure detailed information for the advanced spectroscopic and crystallographic elucidation of this compound have proven unsuccessful. Specifically, no publicly available data could be located for the following analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published reports on the ¹H (proton), ¹³C (carbon-13), or ¹⁹F (fluorine) NMR spectra were found. Consequently, a detailed analysis of chemical shifts, which is crucial for assigning the specific atomic environments within the molecule, cannot be performed. Furthermore, the absence of 2D NMR data, such as COSY, HSQC, and HMBC spectra, prevents the confirmation of connectivity between atoms and the stereochemical arrangement of the molecule.

Vibrational Spectroscopy: Similarly, there is a lack of accessible Fourier Transform Infrared (FT-IR) and Raman spectroscopy data. This information is vital for identifying the characteristic vibrational modes of the functional groups present in the molecule, such as the carboxylic acid, the carbon-fluorine bond, and the aromatic rings. Analysis of these spectra would also provide insights into the molecule's conformation.

While spectroscopic information for structurally related but distinct compounds, such as 4-fluorobenzoic acid and 3-fluoro-4-methylbenzoic acid, is available, this data cannot be extrapolated to accurately represent the specific spectroscopic fingerprint of this compound due to the unique electronic and steric influences of the combined substituent pattern.

The absence of this fundamental spectroscopic data in the public domain hinders a complete and independent scientific assessment of the compound's structure and properties. Further research and publication of these findings would be necessary to enable a thorough and authoritative discussion as outlined in the requested article structure.

Advanced Spectroscopic and Crystallographic Elucidation of 4 4 Fluoro 3 Methylphenyl Benzoic Acid

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be an indispensable tool for the characterization of 4-(4-Fluoro-3-methylphenyl)benzoic acid. This technique would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. For a compound with the chemical formula C₁₄H₁₁FO₂, the theoretical exact mass can be calculated with high precision.

The fragmentation pathways of this compound under electron ionization or other ionization techniques would offer significant insights into its molecular structure. Characteristic fragmentation patterns would be expected, including the loss of the carboxylic acid group (-COOH) or a carboxyl radical (-•COOH), and cleavages at the biphenyl (B1667301) linkage. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

Hypothetical Fragmentation Data Table:

| Fragment Ion | Proposed Structure/Loss | Theoretical m/z |

| [M-H]⁻ | Deprotonated molecule | 229.0665 |

| [M-COOH]⁺ | Loss of carboxylic acid group | 185.0764 |

| [M-C₇H₄FO]⁺ | Cleavage of the fluorinated phenyl ring | 121.0290 |

Note: This table is illustrative and not based on experimental data for the target compound.

Single Crystal X-Ray Diffraction for Solid-State Molecular Conformation and Supramolecular Assembly

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state.

Hypothetical Crystallographic Data Table:

| Parameter | Description | Expected Value Range |

| C-F Bond Length | Length of the carbon-fluorine bond | 1.34 - 1.37 Å |

| C=O Bond Length | Length of the carbonyl double bond | 1.20 - 1.25 Å |

| C-O Bond Length | Length of the carboxylic acid C-O single bond | 1.30 - 1.35 Å |

| Phenyl-Phenyl Torsion Angle | Dihedral angle between the two aromatic rings | 30 - 50° |

Note: This table is illustrative and not based on experimental data for the target compound.

In the solid state, molecules of this compound would be expected to engage in various intermolecular interactions that dictate the crystal packing. Carboxylic acids commonly form strong hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. Additionally, π-π stacking interactions between the aromatic rings and weaker C-H···F interactions could further stabilize the crystal lattice. The study of these interactions is crucial for understanding the supramolecular assembly.

The existence of different crystalline forms, or polymorphs, is a common phenomenon for organic molecules and can have significant implications for their physical properties. Studies on the polymorphism of this compound would involve crystallizing the compound under various conditions to identify any different packing arrangements.

Furthermore, co-crystallization is a technique used to modify the properties of a solid by combining it with another molecule in a single crystal lattice. Investigations into the co-crystallization of this compound with other compounds could lead to the formation of new solid forms with tailored characteristics. Research in the broader field of fluorinated benzoic acids has shown that they can form both solid solutions and co-crystals, depending on the substitution pattern. globalscientificjournal.com

Computational and Theoretical Investigations of 4 4 Fluoro 3 Methylphenyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. Such calculations could provide significant insights into the properties of 4-(4-Fluoro-3-methylphenyl)benzoic acid.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals, highlighting the likely sites for nucleophilic and electrophilic attack. Unfortunately, specific HOMO-LUMO energy values and visualizations for this compound have not been reported in the literature.

Electrostatic Potential Surface (MESP) Analysis for Reactivity Prediction

A Molecular Electrostatic Potential Surface (MESP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the carboxylic acid group. Regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. An MESP analysis of this compound would be invaluable for predicting its intermolecular interactions and reactivity patterns. As with other computational parameters, specific MESP maps for this compound are not available in published research.

Quantum Chemical Descriptors (e.g., Fukui functions, global reactivity indices)

To further quantify the reactivity of this compound, various quantum chemical descriptors could be calculated. These include global reactivity indices such as electronegativity, chemical hardness, and electrophilicity, which are derived from the HOMO and LUMO energies. Fukui functions could also be computed to identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. Such detailed reactivity analyses are contingent on initial DFT calculations, and consequently, no data for these descriptors for the title compound could be located.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility, particularly the rotation around the bond connecting the two phenyl rings. This would allow for the exploration of the molecule's accessible conformations in different environments, such as in a solvent or at various temperatures. This information is critical for understanding how the molecule might interact with biological targets or other molecules in a dynamic system. There are currently no published MD simulation studies for this compound.

Prediction and Simulation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can be employed to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations could predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. Similarly, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra could be simulated. These predicted spectra would be instrumental in interpreting experimental data and providing a more complete characterization of the compound. However, no such simulated spectroscopic data for this compound have been reported.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

For this compound, several key intramolecular interactions would be expected to play a significant role in its electronic structure:

Interactions involving the phenyl rings: The π-orbitals of the two phenyl rings are major electron donors. Significant delocalization is expected from the π(C-C) orbitals of one ring to the π(C-C) anti-bonding orbitals of the other. This π-π interaction is fundamental to the electronic communication between the two rings of the biphenyl (B1667301) system.

Interactions involving the carboxylic acid group: The lone pairs of the oxygen atoms in the carboxylic acid group (LP(O)) can act as electron donors, delocalizing electron density into the π* anti-bonding orbitals of the adjacent phenyl ring. This interaction contributes to the resonance stabilization of the carboxyl group and influences the acidity of the proton.

Interactions involving the fluorine atom: The lone pairs of the highly electronegative fluorine atom (LP(F)) can participate in hyperconjugative interactions with the σ* anti-bonding orbitals of adjacent C-C bonds within the phenyl ring.

Interactions involving the methyl group: The σ-bonds of the methyl group (σ(C-H)) can act as electron donors, delocalizing into the π* orbitals of the attached phenyl ring. This is a classic example of hyperconjugation that contributes to the stability of the ring system.

The delocalization of electron density due to these interactions results in a transfer of charge between different parts of the molecule. The NBO analysis provides a detailed picture of this charge distribution.

Illustrative Data Tables

The following tables present hypothetical but representative data for the significant donor-acceptor interactions and NBO charges for this compound, based on typical values observed in related substituted biphenyl carboxylic acids. These tables illustrate the kind of information that a detailed NBO analysis would provide.

Table 1: Hypothetical Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C6) | π(C2-C3) | 18.5 |

| π(C8-C9) | π(C10-C11) | 19.2 |

| LP(O1) | π(C7=O2) | 25.3 |

| LP(O2) | σ(C7-C12) | 5.8 |

| π(C12-C13) | π(C7=O2) | 4.1 |

| LP(F) | σ(C3-C4) | 2.5 |

| σ(C15-H) | π*(C4-C5) | 3.2 |

This table illustrates the stabilization energies (E(2)) associated with key electron delocalization pathways. Higher E(2) values signify stronger interactions.

Table 2: Hypothetical Natural Atomic Charges for Selected Atoms in this compound

| Atom | Natural Charge (e) |

| O1 (in C=O) | -0.650 |

| O2 (in OH) | -0.720 |

| C7 (carboxyl) | +0.850 |

| F | -0.450 |

| C4 (with F) | +0.380 |

| C3 (with CH3) | -0.150 |

| H (in OH) | +0.520 |

This table shows the calculated partial charges on key atoms, indicating the effects of electronegativity and charge delocalization.

Derivatization and Structure Property Relationship Studies of 4 4 Fluoro 3 Methylphenyl Benzoic Acid

Esterification and Amidation for Functionalization

The carboxylic acid moiety of 4-(4-fluoro-3-methylphenyl)benzoic acid is a prime site for functionalization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for converting acidic parent compounds into more lipophilic, neutral derivatives which can lead to improved cell membrane permeability and oral bioavailability.

Esterification: The reaction of this compound with a variety of alcohols in the presence of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) or with the use of coupling agents (like dicyclohexylcarbodiimide, DCC) yields the corresponding esters. The choice of alcohol can be used to systematically modify the steric bulk, lipophilicity, and metabolic stability of the resulting ester. For instance, esterification with short-chain alcohols like methanol (B129727) or ethanol would produce simple alkyl esters, while reaction with more complex alcohols could introduce additional functional groups.

Amidation: Similarly, the carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by the addition of the desired amine. Alternatively, peptide coupling reagents (e.g., HATU, HOBt) can be employed to facilitate the direct formation of the amide bond. Amidation is a common strategy to introduce new hydrogen bond donors and acceptors, which can influence the binding of the molecule to biological targets.

| Derivative Type | Reactant | Potential Product Name | Anticipated Change in Properties |

|---|---|---|---|

| Ester | Methanol | Methyl 4-(4-fluoro-3-methylphenyl)benzoate | Increased lipophilicity, neutral charge |

| Ester | Ethanol | Ethyl 4-(4-fluoro-3-methylphenyl)benzoate | Further increase in lipophilicity |

| Amide | Ammonia | 4-(4-Fluoro-3-methylphenyl)benzamide | Introduction of H-bond donor/acceptor, neutral charge |

| Amide | Dimethylamine | N,N-Dimethyl-4-(4-fluoro-3-methylphenyl)benzamide | Increased lipophilicity, loss of H-bond donor |

Halogenation and Other Electrophilic/Nucleophilic Substitutions

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution, with the positions of substitution being directed by the existing substituents.

Ring A (the 4-fluorotoluene (B1294773) ring): This ring is activated by the methyl group (ortho-, para-directing) and deactivated by the fluorine atom (ortho-, para-directing) and the bulky phenylbenzoic acid group. The interplay of these directing effects would likely favor electrophilic substitution at the positions ortho to the methyl group.

Ring B (the benzoic acid ring): This ring is deactivated by the carboxylic acid group (meta-directing) and the biphenyl (B1667301) system. Electrophilic substitution would be expected to occur at the positions meta to the carboxylic acid.

Halogenation, nitration, and sulfonation are common electrophilic aromatic substitution reactions that could be performed on this scaffold to introduce additional functionality.

Nucleophilic aromatic substitution is also a possibility, primarily involving the displacement of the fluorine atom. However, this typically requires harsh reaction conditions and the presence of a strong electron-withdrawing group ortho or para to the fluorine, which is not the case in this molecule.

Modifications of the Methyl and Carboxylic Acid Groups

Beyond the derivatization of the carboxylic acid, the methyl group also offers a handle for chemical modification.

Benzylic Oxidation: The methyl group can be oxidized to a formyl (aldehyde) or a carboxyl group using appropriate oxidizing agents. For example, strong oxidizing agents like potassium permanganate (KMnO4) can convert the methyl group to a carboxylic acid, yielding a diacid derivative.

Benzylic Halogenation: Under radical conditions (e.g., using N-bromosuccinimide, NBS, with a radical initiator), the methyl group can be halogenated to form a benzyl halide. This derivative can then be used in a variety of nucleophilic substitution reactions to introduce a wide range of functional groups.

Carboxylic Acid Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation removes the acidic nature of the molecule and introduces a hydroxyl group that can undergo further reactions.

Influence of Substituents on Molecular Conformation and Electronic Properties

The three-dimensional shape and electron distribution of this compound are critical to its interactions with biological systems.

Molecular Conformation: As a biphenyl derivative, the molecule's conformation is largely defined by the dihedral angle between the two phenyl rings. Steric hindrance between the ortho substituents on the two rings plays a major role in determining this angle. In this case, the substituents ortho to the inter-ring bond are hydrogen atoms, suggesting a non-planar, twisted conformation. This twisting reduces steric strain but also affects the degree of π-conjugation between the rings. The introduction of bulky substituents at the ortho positions would further increase this dihedral angle.

Electronic Properties: The electronic nature of the molecule is influenced by a combination of inductive and resonance effects of its substituents.

Fluorine: Exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

Methyl group: Possesses an electron-donating inductive effect (+I) and a hyperconjugative effect.

Carboxylic acid group: Acts as an electron-withdrawing group through both inductive and resonance effects (-I, -R).

The interplay of these electronic effects results in a complex electron density distribution across the molecule, influencing its reactivity, acidity, and potential for intermolecular interactions.

Investigations into the Impact of Fluorine Substitution on Acidity and Lipophilicity

The introduction of a fluorine atom can have a profound impact on the physicochemical properties of a molecule, particularly its acidity and lipophilicity.

Acidity (pKa): The acidity of the carboxylic acid group is expected to be influenced by the fluorine atom. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect. This effect helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent carboxylic acid (resulting in a lower pKa value) compared to its non-fluorinated analog. The presence of the electron-donating methyl group will have an opposing, though likely weaker, effect.

| Compound | Predicted pKa | Predicted logP | Rationale for Prediction |

|---|---|---|---|

| This compound | Lower than non-fluorinated analogue | Context-dependent | -I effect of F stabilizes carboxylate; complex effect of F on lipophilicity |

| 4-(3-Methylphenyl)benzoic acid | Baseline | Baseline | Reference compound without fluorine substitution |

| 4-(4-Fluorophenyl)benzoic acid | Lower than biphenylcarboxylic acid | Higher than biphenylcarboxylic acid | -I effect of F; general increase in lipophilicity with F |

Applications of 4 4 Fluoro 3 Methylphenyl Benzoic Acid in Advanced Materials Science

Role as a Building Block in Polymer Synthesis

The structure of 4-(4-Fluoro-3-methylphenyl)benzoic acid, with its terminal carboxylic acid group, makes it a theoretical candidate for incorporation into polymers. The carboxylic acid can be converted into an acid chloride or used directly in polycondensation reactions with diols or diamines.

Precursor for High-Performance Polyesters and Polyamides

High-performance polymers, such as aromatic polyesters and polyamides (aramids), rely on rigid monomer units to impart thermal stability and mechanical strength. The biphenyl (B1667301) core of this compound could, in principle, contribute to such properties. Polyesters are typically synthesized through the polycondensation of a dicarboxylic acid with a diol, while polyamides are formed from a dicarboxylic acid and a diamine. mdpi.com

Despite the theoretical potential, no specific studies, patents, or research findings have been identified that describe the synthesis or characterization of high-performance polyesters or polyamides using this compound as a monomer or co-monomer. General methods for creating aromatic polyamides often involve the polycondensation of aromatic diamines with diacid chlorides. mdpi.combeilstein-journals.org Similarly, the synthesis of novel polyesters from various aromatic and biomass-derived monomers is an active area of research, but does not include this specific compound. kpi.uarsc.org

Incorporation into Functional Polymer Architectures

Functional polymers are designed to have specific properties, such as conductivity, stimuli-responsiveness, or enhanced solubility, often by incorporating monomers with specific functional groups. mdpi.comempa.ch The fluorine atom in this compound could influence properties like solubility and dielectric behavior in a resulting polymer.

There is, however, no available research documenting the incorporation of this compound into functional polymer architectures. Research in functional polymers is extensive, covering areas from biomedical applications to electronics, but this specific molecule is not mentioned as a building block in the reviewed literature. rsc.orglist.lu

Utilization in Liquid Crystalline Compounds

Benzoic acid derivatives are a well-established class of building blocks for thermotropic liquid crystals. google.com The rigid, rod-like structure of the biphenyl core in this compound makes it a plausible candidate for designing molecules with mesogenic (liquid crystalline) properties.

Synthesis of Mesogenic Esters and Amides

The synthesis of liquid crystals often involves the esterification or amidation of a carboxylic acid with various phenols or anilines that contain a long alkyl or alkoxy "tail." This combination of a rigid core with a flexible chain promotes the formation of mesophases. rsc.org The general structure of this compound fits the profile of a mesogenic core.

A search of the scientific literature yields no specific examples of mesogenic esters or amides being synthesized from this compound. While many studies detail the synthesis of liquid crystals from other fluorinated and non-fluorinated benzoic acids, none utilize this particular biphenyl derivative. rsc.orgsamipubco.com

Impact on Liquid Crystal Phase Behavior and Electro-Optical Properties

The introduction of lateral substituents, such as a fluorine atom, onto a mesogenic core can significantly influence its properties. Fluorine substitution can alter the melting point, clearing point, phase transition temperatures, dielectric anisotropy, and viscosity of a liquid crystal. kpi.ua These electro-optical properties are critical for applications in display technologies. mdpi.com

As no liquid crystalline compounds derived from this compound have been reported, there is consequently no data on its specific impact on liquid crystal phase behavior or electro-optical properties. General principles suggest the fluorine and methyl groups would create a specific molecular shape and dipole moment influencing these characteristics, but no experimental or theoretical data for this compound are available.

Components in Organic Electronic Materials (e.g., OLEDs)

Organic electronic materials, including those used in Organic Light-Emitting Diodes (OLEDs), are often based on aromatic structures that can transport charge carriers (electrons or holes) and exhibit luminescence. Biphenyl derivatives are sometimes used as part of larger molecular structures in host or emitter materials for OLEDs.

A thorough review of the literature reveals no information on the use of this compound or its simple derivatives as components in organic electronic materials such as OLEDs. Research in this field focuses on complex, often heterocyclic, molecules designed for specific electronic functions, and this particular benzoic acid is not among the reported building blocks. google.com

Hole-Transporting Layers and Emitter Materials

There is no available data to suggest that this compound has been synthesized or investigated for its properties as a hole-transporting material or an emitter in OLEDs. The electronic and photophysical properties, such as HOMO/LUMO levels, charge carrier mobility, and luminescence quantum yield, which are critical for these applications, remain uncharacterized for this specific compound.

Self-Assembled Monolayers for Interfacial Engineering

The use of benzoic acid derivatives for the formation of self-assembled monolayers (SAMs) on various oxide surfaces is a well-established technique for modifying interfacial properties. The carboxylic acid group can anchor the molecule to the surface, while the tailored organic substituent can control surface energy, work function, and compatibility with overlying layers. However, no studies have been found that specifically employ this compound for this purpose. Research on related molecules, such as 4-aminobenzoic acid, has demonstrated the potential of SAMs in improving the performance of perovskite solar cells, but this cannot be directly extrapolated to the title compound.

Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers: An Unexplored Avenue

The carboxylic acid functionality of this compound makes it a potential candidate as an organic linker for the synthesis of MOFs and coordination polymers. The biphenyl structure could lead to the formation of porous frameworks with specific topologies.

Design of Coordination Architectures with Specific Porosities

The synthesis of MOFs and coordination polymers relies on the predictable coordination of metal ions or clusters with organic linkers. While a vast library of benzoic acid-based linkers has been utilized to create diverse network architectures, there are no reports of MOFs or coordination polymers constructed using this compound. The specific geometry and electronic nature of this ligand, influenced by the fluorine and methyl substituents, could theoretically result in novel framework structures, but this remains a hypothetical proposition.

Exploration of Gas Adsorption and Catalytic Properties

The potential for MOFs to exhibit significant gas adsorption capacities and catalytic activities is a major driver of research in this field. These properties are intrinsically linked to the structure of the pores and the chemical nature of the framework, which are determined by the metal nodes and organic linkers. In the absence of any MOFs or coordination polymers synthesized from this compound, there is no experimental data on their gas adsorption isotherms or their efficacy as catalysts for any chemical transformation.

Q & A

Basic Question

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms carboxylate group presence (δ 170–175 ppm for carbonyl carbon) .

- FT-IR : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 263.082 for C₁₄H₁₁FO₂⁺) .

How do structural modifications at the fluorine or methyl substituents influence the compound's bioactivity?

Advanced Question

Structure-activity relationship (SAR) studies reveal:

-

Fluorine position : Para-fluorine enhances metabolic stability but reduces solubility, while meta-fluorine improves target binding affinity (e.g., enzyme inhibition) .

-

Methyl group : Ortho-methylation increases steric hindrance, reducing off-target interactions but lowering bioavailability .

Analog Modification Bioactivity (IC₅₀) 4-(4-Fluoro-3-methylphenyl) None (parent compound) 12.3 µM 4-(3-Fluoro-4-methylphenyl) Fluorine position shift 8.7 µM 4-(4-Chloro-3-methylphenyl) Chlorine substitution 23.1 µM Data from comparative analyses .

What strategies can resolve discrepancies in reported biological activity data for this compound across different studies?

Advanced Question

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for pH/temperature variations .

- Metabolite profiling : LC-MS to identify degradation products that may interfere with activity measurements .

- Statistical validation : Apply multivariate analysis to distinguish assay-specific noise from true bioactivity trends .

What in silico methods are recommended for predicting the binding affinity of this compound with biological targets?

Advanced Question

- Molecular docking : Tools like AutoDock Vina to model interactions with kinases or GPCRs, focusing on hydrogen bonding with the carboxylate group .

- QSAR modeling : Train models using descriptors like logP, polar surface area, and fluorine electronegativity to predict IC₅₀ values .

- MD simulations : Analyze ligand-protein stability over 100-ns trajectories to identify critical binding residues .

How does the compound's solubility in various solvents impact its application in pharmacological assays?

Basic Question

- Aqueous solubility : Poor in water (<0.1 mg/mL) but improves in DMSO (up to 50 mg/mL), requiring solvent compatibility checks for in vitro assays .

- Buffer selection : Phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 enhances dispersibility for cell-based studies .

What are the key considerations in designing a stability study for this compound under different storage conditions?

Advanced Question

- Temperature : Store at –20°C in amber vials to prevent photodegradation; avoid freeze-thaw cycles .

- Humidity control : Use desiccants to mitigate hydrolysis of the carboxylic acid group .

- Analytical monitoring : Periodic HPLC-UV analysis (λ = 254 nm) to track degradation over 6–12 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.